2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The search results did not provide specific information on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and solubility, were not found in the search results .Scientific Research Applications
Antimicrobial and Anticancer Applications
A study has revealed the synthesis of novel pyrazole derivatives, which show promising results in antimicrobial and anticancer activities. These compounds, derived from a similar chemical structure to the one , exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Anti-Inflammatory Activity
Another research effort led to the synthesis of derivatives that showed significant anti-inflammatory activity. This exploration into the chemical structure related to our compound of interest points to its potential utility in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Antioxidant Activity
Further research has been conducted on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, demonstrating the antioxidant activity of these compounds. This suggests the compound's potential role in creating antioxidants that could mitigate oxidative stress-related diseases (A. El‐Mekabaty, 2015).
Antitumor Evaluation
In vitro cytotoxic activity of certain derivatives has also been evaluated, with one compound showing appreciable cancer cell growth inhibition against various cancer cell lines. This highlights the compound's potential as a lead structure for developing new anticancer agents (M. M. Al-Sanea, D. G. Parambi, & others, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN7O3/c1-13-10-19(27-20(33)12-35-17-8-2-14(24)3-9-17)32(30-13)23-28-21-18(22(34)29-23)11-26-31(21)16-6-4-15(25)5-7-16/h2-11H,12H2,1H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVATZGYLFMVYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.